LCAHA
Overview
Description
Lithocholic Acid Hydroxyamide (LCAHA) is a derivative of lithocholic acid, a bile acid. It has gained significant attention in scientific research due to its ability to inhibit deubiquitinase USP2a, leading to the destabilization of cyclin D1, a crucial regulator of cell-cycle progression . This property makes it a potential therapeutic agent for treating certain types of cancer.
Mechanism of Action
Target of Action
Lithocholic Acid Hydroxyamide (LCAHA) primarily targets the deubiquitinase USP2a . USP2a is a deubiquitinase responsible for the stabilization of cyclin D1, a crucial regulator of cell-cycle progression and a proto-oncoprotein overexpressed in numerous cancer types .
Mode of Action
This compound inhibits USP2a, leading to a significant destabilization of cyclin D1 . This inhibition is independent of the Akt/GSK3β pathway . The destabilization of cyclin D1 is a result of this compound’s interaction with its primary target, USP2a .
Biochemical Pathways
The inhibition of USP2a by this compound affects the cell cycle progression. Specifically, it induces a G0/G1 arrest . This means that the cells are halted in the G0/G1 phase of the cell cycle, preventing them from progressing to the DNA synthesis (S) phase. This effect on the cell cycle is a direct downstream consequence of cyclin D1 destabilization .
Pharmacokinetics
Its bioavailability is suggested by its ability to inhibit the growth of cyclin d1-dependent cells at submicromolar concentrations .
Result of Action
The molecular effect of this compound’s action is the destabilization of cyclin D1, a protein crucial for cell cycle progression . On a cellular level, this leads to the inhibition of growth in cyclin D1-dependent cells . Importantly, this growth-inhibitory activity of this compound is independent of the p53 status of the cells .
Biochemical Analysis
Biochemical Properties
LCAHA interacts with USP2a, a deubiquitinase responsible for the stabilization of cyclin D1 . Cyclin D1 is a crucial regulator of cell-cycle progression and a proto-oncoprotein overexpressed in numerous cancer types . The interaction between this compound and USP2a leads to the destabilization of cyclin D1 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of cyclin D1-expressing cells at submicromolar concentrations . It does not affect the growth of cyclin D1-negative cells . The growth-inhibitory activity of this compound is independent of the p53 status .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting USP2a, leading to a significant Akt/GSK3β-independent destabilization of cyclin D1 . This destabilization does not change the expression of p27, another crucial regulator of cell-cycle progression .
Temporal Effects in Laboratory Settings
It is known that this compound inhibits the growth of cyclin D1-dependent cells at submicromolar concentrations .
Metabolic Pathways
It is known that this compound interacts with USP2a, which plays a role in the ubiquitin-proteasome pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithocholic Acid Hydroxyamide involves the modification of lithocholic acid. One common method includes the reaction of lithocholic acid with hydroxylamine under specific conditions to form the hydroxyamide derivative . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve catalysts to facilitate the process.
Industrial Production Methods
While detailed industrial production methods for Lithocholic Acid Hydroxyamide are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Lithocholic Acid Hydroxyamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds.
Scientific Research Applications
Lithocholic Acid Hydroxyamide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of bile acid derivatives.
Biology: Its ability to inhibit USP2a makes it a valuable tool for studying cell cycle regulation and protein degradation pathways.
Industry: It may have applications in the development of new pharmaceuticals and chemical products.
Comparison with Similar Compounds
Lithocholic Acid Hydroxyamide is unique among lithocholic acid derivatives due to its potent inhibition of USP2a. Similar compounds include:
Lithocholic Acid: The parent compound, which does not have the same inhibitory effect on USP2a.
Lithocholic Acid Ethyl Ester: Another derivative with different biological activities.
Lithocholic Acid Methyl Ester: Similar to the ethyl ester, with distinct properties.
Lithocholic Acid Hydroxyamide stands out due to its specific mechanism of action and potential therapeutic applications .
Properties
CAS No. |
117094-40-3 |
---|---|
Molecular Formula |
C24H41NO3 |
Molecular Weight |
391.596 |
IUPAC Name |
Lithocholic acid hydroxyamide |
InChI |
InChI=1S/C24H41NO3/c1-15(4-9-22(27)25-28)19-7-8-20-18-6-5-16-14-17(26)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,26,28H,4-14H2,1-3H3,(H,25,27)/t15-,16?,17-,18+,19-,20+,21+,23+,24-/m1/s1 |
InChI Key |
WZXAGWREMCSWMF-YPLGJCPNSA-N |
SMILES |
O[C@@H]1CC[C@]2(C)[C@@]3([H])CC[C@]4(C)[C@@H]([C@H](C)CCC(NO)=O)CC[C@@]4([H])[C@]3([H])CCC2C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LCAHA |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How has the LCAHa malate dehydrogenase (MalDH) evolved differently in the three Halobacteria orders?
A: Since the this compound MalDH, various evolutionary processes have shaped the MalDH enzymes in the Halobacteriales, Haloferacales, and Natrialbales orders. These processes include amino acid replacements, gene duplications, gene losses, and even horizontal gene transfers. These events have resulted in significant variations in the enzymes' solubility, stability, and catalytic properties, reflecting adaptations to the diverse environments inhabited by these halophilic archaeal orders [, ].
Q2: What insights do resurrected ancestral MalDHs provide into halophilic protein adaptation?
A: By resurrecting nine ancestral MalDHs, including the this compound, researchers could compare their biochemical properties to those of modern halobacterial MalDHs [, ]. This comparison unveiled a potential stability trade-off: as these enzymes adapted to new, diverse environments, they might have gained new properties at the cost of decreased stability in other conditions. This finding suggests a dynamic interplay between stability and functional diversification during the evolution of halophilic proteins in Archaea.
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